6'-(p-Hydroxybenzoyl)mussaenosidic acid
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Overview
Description
6’-(p-Hydroxybenzoyl)mussaenosidic acid is a natural product derived from plant sources. It has the molecular formula C23H28O12 and a molecular weight of 496.46 g/mol .
Scientific Research Applications
6’-(p-Hydroxybenzoyl)mussaenosidic acid has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry and for studying the chemical properties of natural products.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of various diseases.
Industry: It is used in the development of nutraceuticals and dietary supplements.
Safety and Hazards
The compound is classified as an Eye Irritant (Category 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The associated hazard statement is H319: Causes serious eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 6’-(p-Hydroxybenzoyl)mussaenosidic acid are not well-documented. The compound is typically obtained through extraction and purification from plant materials. The process involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
6’-(p-Hydroxybenzoyl)mussaenosidic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and acid chlorides or alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols .
Mechanism of Action
The mechanism of action of 6’-(p-Hydroxybenzoyl)mussaenosidic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
6’-(p-Hydroxybenzoyl)mussaenosidic acid can be compared with other similar compounds, such as mussaenosidic acid and other hydroxybenzoyl derivatives. These compounds share similar structural features but may differ in their specific biological activities and applications.
List of Similar Compounds
- Mussaenosidic acid
- 2″-O-α-L-Rhamnopyranosyl-isovitexin
- Acetylvalerenolic acid
Properties
CAS No. |
87667-61-6 |
---|---|
Molecular Formula |
C23H28O12 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
(1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(4-hydroxybenzoyl)oxymethyl]oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C23H28O12/c1-23(31)7-6-12-13(19(28)29)8-33-21(15(12)23)35-22-18(27)17(26)16(25)14(34-22)9-32-20(30)10-2-4-11(24)5-3-10/h2-5,8,12,14-18,21-22,24-27,31H,6-7,9H2,1H3,(H,28,29)/t12-,14-,15-,16-,17+,18-,21+,22+,23+/m1/s1 |
InChI Key |
IUXOFSAPFXGQID-KLZCBZFCSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O |
SMILES |
CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O |
Canonical SMILES |
CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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